
1-Phenylpropylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpropylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of 1-Phenylpropylpiperidine hydrochloride can be achieved through several routes. One common method involves the reaction of 1-phenylpropylamine with piperidine in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Another method involves the alkylation of piperidine with 1-phenylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
1-Phenylpropylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of benzoic acid derivatives, while reduction can yield saturated hydrocarbons.
科学的研究の応用
1-Phenylpropylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential use in treating neurological disorders, pain management, and as anesthetics.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds .
作用機序
The mechanism of action of 1-Phenylpropylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. This interaction can lead to various physiological effects, including analgesia, sedation, and potential therapeutic benefits for neurological disorders .
The molecular pathways involved include the inhibition of neurotransmitter reuptake, modulation of receptor activity, and alteration of signal transduction pathways. These effects are mediated through the binding of the compound to specific receptor sites, leading to changes in cellular activity and neurotransmitter release.
類似化合物との比較
1-Phenylpropylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom. It is widely used in organic synthesis and as a precursor for more complex derivatives.
Methylphenidate: A piperidine derivative used as a medication for attention deficit hyperactivity disorder (ADHD). It has a similar structure but includes additional functional groups that enhance its pharmacological activity.
Meperidine: An opioid analgesic with a piperidine ring structure.
The uniqueness of this compound lies in its specific structural features and its potential applications in various fields of research and industry. Its ability to interact with neurotransmitter systems and its versatility in chemical reactions make it a valuable compound for scientific exploration.
特性
CAS番号 |
73790-75-7 |
|---|---|
分子式 |
C14H22ClN |
分子量 |
239.78 g/mol |
IUPAC名 |
1-(1-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H |
InChIキー |
QXGJWVRNVGNKGQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)N2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
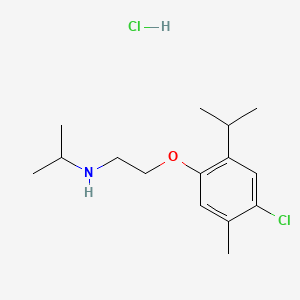
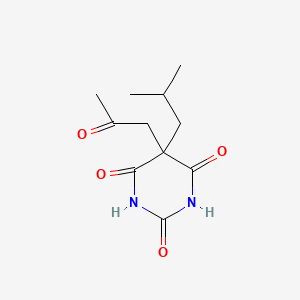

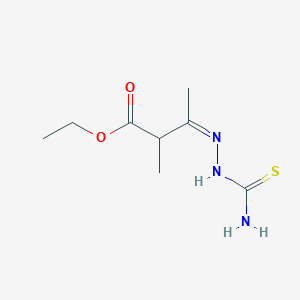
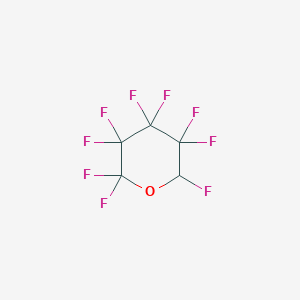
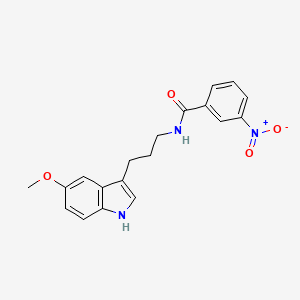
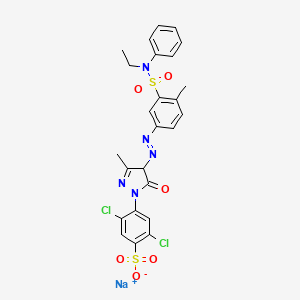

![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
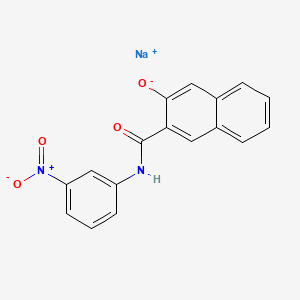
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
